
6β-Hydroxytriamcinolonacetonid
Übersicht
Beschreibung
6beta-Hydroxy Triamcinolone Acetonide is a synthetic glucocorticoid and a major metabolite of triamcinolone acetonide. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is widely used in medical research and clinical practice due to its efficacy in treating various inflammatory conditions.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Anti-inflammatory and Immunosuppressive Effects
6beta-Hydroxy Triamcinolone Acetonide is primarily utilized for its anti-inflammatory effects in treating various conditions. It is effective in managing:
- Allergic Reactions : Used in the treatment of allergic rhinitis and other allergic conditions.
- Dermatological Disorders : Effective in managing skin conditions such as eczema, psoriasis, and dermatitis.
- Ocular Inflammation : Administered intravitreally for conditions like uveitis and macular edema associated with diabetic retinopathy .
Intravitreal Administration
Research indicates that intravitreal injections of triamcinolone acetonide can improve visual acuity in patients with retinal vein occlusions. However, complications such as vitreous opacities have been reported, necessitating careful monitoring .
Scientific Research Applications
Biological Studies
In scientific research, 6beta-Hydroxy Triamcinolone Acetonide serves as a valuable tool for studying corticosteroid metabolism. Researchers utilize it to track the conversion from triamcinolone acetonide, providing insights into drug absorption and elimination pathways. This information is critical for developing new corticosteroids with enhanced pharmacokinetic profiles.
Analytical Chemistry
As a reference standard, 6beta-Hydroxy Triamcinolone Acetonide is used in the development and validation of analytical methods. Its well-defined structure allows for accurate quantification of corticosteroid levels in biological samples, facilitating research on corticosteroid activity .
Case Study 1: Intravitreal Injection Complications
A study involving seven patients reported persistent vitreous opacities following intravitreal injection of triamcinolone acetonide. These opacities were attributed to drug crystal aggregation, leading to complications such as increased intraocular pressure despite initial improvements in macular edema .
Case Study 2: Efficacy in Retinal Vein Occlusion
Research demonstrated that intravitreal administration of triamcinolone acetonide significantly improved visual acuity in patients with retinal vein occlusions. The therapeutic effect was sustained over time, highlighting its efficacy in managing ocular conditions.
Comparative Data Table
Application Area | Specific Uses | Notable Findings |
---|---|---|
Pharmacology | Allergic reactions, dermatological disorders | Effective anti-inflammatory properties |
Ocular Treatments | Intravitreal injections for uveitis | Improved visual acuity; risk of vitreous opacities |
Research Applications | Metabolism studies, analytical chemistry | Valuable reference standard; insights into pharmacokinetics |
Wirkmechanismus
Target of Action
6beta-Hydroxytriamcinolone acetonide is a metabolite of the synthetic corticosteroid triamcinolone acetonide . The primary targets of this compound are glucocorticoid receptors, which play a crucial role in regulating inflammation and immune responses .
Mode of Action
The compound binds very tightly to the glucocorticoid receptor . This binding suppresses the migration of polymorphonuclear leukocytes and reverses increased capillary permeability, leading to a decrease in inflammation . It also suppresses the immune system by reducing the activity and volume of the lymphatic system .
Biochemical Pathways
The major biochemical pathway involved in the action of 6beta-Hydroxytriamcinolone acetonide is the glucocorticoid receptor signaling pathway. The binding of the compound to the glucocorticoid receptor leads to changes in gene transcription, which can suppress inflammatory and immune responses .
Pharmacokinetics
The compound is formed from triamcinolone acetonide by the cytochrome P450 (CYP) isoforms CYP3A4, CYP3A5, and CYP3A7 . Triamcinolone acetonide is approximately 68% protein bound in plasma . The major metabolite of triamcinolone is 6-beta-hydroxy-triamcinolone .
Result of Action
The action of 6beta-Hydroxytriamcinolone acetonide results in the suppression of inflammation and immune responses. This can lead to relief from symptoms in various inflammatory conditions . The compound has been shown to provide good clinical benefit for up to 6 months and even longer .
Action Environment
The efficacy of 6beta-Hydroxytriamcinolone acetonide can be influenced by various environmental factors. For example, the solubility of the compound, the rate of absorption from the injected site, and the renal clearance rate can all affect its action
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6beta-Hydroxy Triamcinolone Acetonide involves the hydroxylation of triamcinolone acetonide. This reaction is typically catalyzed by cytochrome P450 enzymes, specifically CYP3A4, CYP3A5, and CYP3A7 . The reaction conditions often include the presence of oxygen and a suitable cofactor, such as NADPH, to facilitate the hydroxylation process.
Industrial Production Methods: Industrial production of 6beta-Hydroxy Triamcinolone Acetonide follows a similar synthetic route but on a larger scale. The process involves the use of bioreactors equipped with the necessary enzymes and cofactors to ensure efficient conversion of triamcinolone acetonide to its hydroxylated form. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: 6beta-Hydroxy Triamcinolone Acetonide undergoes various chemical reactions, including:
Oxidation: This reaction can further modify the hydroxyl group, potentially leading to the formation of ketones or aldehydes.
Reduction: The compound can be reduced to form different hydroxylated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of 6beta-Hydroxy Triamcinolone Acetonide, each with distinct chemical and biological properties .
Vergleich Mit ähnlichen Verbindungen
Triamcinolone acetonide: The parent compound from which 6beta-Hydroxy Triamcinolone Acetonide is derived.
Triamcinolone hexacetonide: Another glucocorticoid with similar anti-inflammatory properties but different pharmacokinetic profiles.
Prednisone: A commonly used glucocorticoid with a broader range of applications but less potency compared to triamcinolone derivatives.
Uniqueness: 6beta-Hydroxy Triamcinolone Acetonide is unique due to its specific hydroxylation, which enhances its anti-inflammatory and immunosuppressive effects. This modification also influences its pharmacokinetics, making it more effective in certain clinical applications compared to its parent compound and other similar glucocorticoids .
Biologische Aktivität
Overview
6beta-Hydroxy Triamcinolone Acetonide is a significant metabolite of triamcinolone acetonide, a synthetic glucocorticoid. This compound exhibits potent anti-inflammatory and immunosuppressive properties, making it valuable in both clinical and research settings. Its biological activity primarily stems from its interaction with glucocorticoid receptors, leading to various downstream effects on cellular processes.
- Target of Action : 6beta-Hydroxy Triamcinolone Acetonide binds tightly to the glucocorticoid receptor (GR), activating the receptor's signaling pathway.
- Biochemical Pathways : The binding leads to alterations in gene transcription that suppress inflammatory and immune responses. This action is crucial in managing conditions characterized by excessive inflammation.
- Pharmacokinetics : The compound is metabolized by cytochrome P450 isoforms (CYP3A4, CYP3A5, CYP3A7) from triamcinolone acetonide, with significant excretion through urine and feces within 72 hours post-administration .
Biological Effects
The biological effects of 6beta-Hydroxy Triamcinolone Acetonide include:
- Anti-inflammatory Activity : It effectively reduces inflammation in various tissues by inhibiting pro-inflammatory cytokines and mediators.
- Immunosuppressive Effects : The compound modulates immune responses, making it useful in treating autoimmune diseases.
Table 1: Summary of Biological Activities
Case Studies
- Vitreous Opacities Post-Injection :
-
Pharmacokinetic Studies :
- Research involving oral administration of [14C]-triamcinolone acetonide showed extensive metabolism and clearance, with only minor amounts of the parent compound remaining in circulation after 24 hours. The main metabolites identified were 6 beta-hydroxy triamcinolone and others, which exhibited limited anti-inflammatory activity compared to the parent compound .
Applications in Medicine
6beta-Hydroxy Triamcinolone Acetonide is utilized in various clinical applications:
- Dermatological Treatments : Effective for conditions like eczema and psoriasis due to its potent anti-inflammatory properties.
- Respiratory Conditions : Employed in managing asthma and other inflammatory lung diseases.
- Research : Used as a reference standard in analytical chemistry for developing new therapeutic agents targeting inflammatory and autoimmune diseases .
Eigenschaften
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12R,13S,19R)-12-fluoro-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FO7/c1-20(2)31-19-9-13-14-8-16(28)15-7-12(27)5-6-21(15,3)23(14,25)17(29)10-22(13,4)24(19,32-20)18(30)11-26/h5-7,13-14,16-17,19,26,28-29H,8-11H2,1-4H3/t13-,14-,16+,17-,19+,21-,22-,23-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJSKWRCHLTCCW-PXGYRYRDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C[C@H](C5=CC(=O)C=C[C@@]53C)O)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801043297 | |
Record name | (6beta)-6-Hydroxytriamcinolone acetonide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801043297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3869-32-7 | |
Record name | 6-Hydroxytriamcinolone acetonide, (6beta)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003869327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6beta)-6-Hydroxytriamcinolone acetonide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801043297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-HYDROXYTRIAMCINOLONE ACETONIDE, (6.BETA.)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6043C20V4Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: The research paper identifies 6β-Hydroxytriamcinolone acetonide as a key metabolite of triamcinolone acetonide-21-phosphate. [] After either intramuscular or intravenous administration of the drug, 6β-Hydroxytriamcinolone acetonide was found to be the primary metabolite detected in the urine of dogs, monkeys, and rats. This finding suggests that 6β-hydroxylation of triamcinolone acetonide is a significant metabolic pathway for this drug in these species. Further research into the activity and properties of 6β-Hydroxytriamcinolone acetonide could be valuable for understanding the overall pharmacological profile of triamcinolone acetonide-21-phosphate.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.